
2-Chloro-5-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in agricultural chemicals and the medicine industry .
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-3-nitropyridine involves several steps. The method disclosed in a patent involves the synthesis of 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, and finally, the 2-chloro-5-nitropyridine . Another process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methyl-3-nitropyridine is represented by the empirical formula C6H5ClN2O2 . The molecular weight is 172.57 .Chemical Reactions Analysis
The reaction mechanism of 2-Chloro-5-methyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-nitropyridine is a solid with a melting point of 45-50 °C . It has a SMILES string representation ofCc1cc(cnc1Cl)N+=O .
Scientific Research Applications
Molecular Structure and Electronic Properties
A study by Velraj, Soundharam, and Sridevi (2015) investigated the molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and others. They used density functional theory (DFT) and natural bond orbital (NBO) analysis to study the stability, charge delocalization, and reactivity of these compounds. The study highlighted the high hyperpolarizability value of CMNP, indicating its potential in nonlinear optical applications (Velraj, Soundharam, & Sridevi, 2015).
Synthesis and Optical Properties
Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray and spectroscopic methods. The study explored the compound's optical properties through UV–vis absorption and fluorescence spectroscopy, highlighting its potential in the development of novel materials with specific optical characteristics (Jukić et al., 2010).
Role in Anticancer Drug Synthesis
Zhang, Lai, Feng, and Xu (2019) developed a synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, starting from 2-chloro-5-nitropyridine. This study emphasized the compound's significance in pharmaceutical research, particularly in developing treatments for cancer (Zhang, Lai, Feng, & Xu, 2019).
Vibrational and Conformational Analysis
Arjunan, Saravanan, Marchewka, and Mohan (2012) conducted an experimental and theoretical analysis of 2-chloro-4-methyl-3-nitropyridine. Their work provided insights into the vibrational, conformational, and electronic structure of the molecule, using techniques like FTIR, FT-Raman spectroscopy, and DFT calculations. This research offers valuable information for understanding the chemical and physical behavior of the compound (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Reactivity and Kinetics
Hamed (1997) studied the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with various amines. This research provides valuable data on the reactivity and interaction of these compounds, which is crucial for developing new synthetic methods and understanding their behavior in different chemical environments (Hamed, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-methyl-3-nitropyridine belongs, are known to interact with various biological targets
Biochemical Pathways
Nitropyridines are known to participate in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine
Pharmacokinetics
The compound’s physical properties, such as its melting point (45-50 °c) and molecular weight (17257 g/mol), may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-3-nitropyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its action and efficacy.
properties
IUPAC Name |
2-chloro-5-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJUWOJEFFNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355943 | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-3-nitropyridine | |
CAS RN |
23056-40-8 | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloro-5-methyl-3-nitropyridine?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for 2-Chloro-5-methyl-3-nitropyridine, which is C6H5ClN2O2 []. Using this information, the molecular weight can be calculated to be 172.57 g/mol.
Q2: What are the key structural features of 2-Chloro-5-methyl-3-nitropyridine in its crystal form?
A2: The abstract highlights two key structural features of crystalline 2-Chloro-5-methyl-3-nitropyridine:
- Two Independent Molecules: The asymmetric unit of the crystal contains two independent molecules of 2-Chloro-5-methyl-3-nitropyridine []. This suggests potential variations in their spatial arrangements and intermolecular interactions.
- C—H⋯O Hydrogen Bonds: Intermolecular hydrogen bonds between the carbon-bound hydrogen (C—H) and oxygen (O) atoms contribute to the stabilization of the crystal structure []. These interactions play a crucial role in defining the crystal packing and physical properties of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

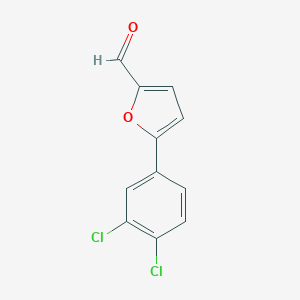
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)

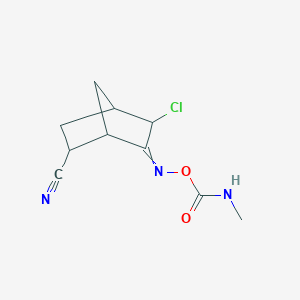

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
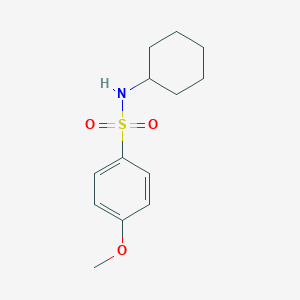

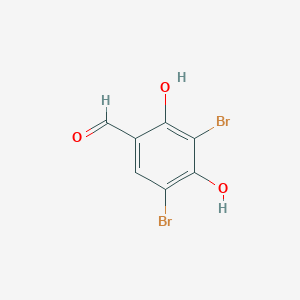
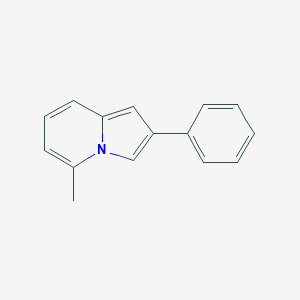
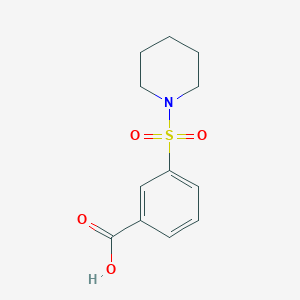
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)